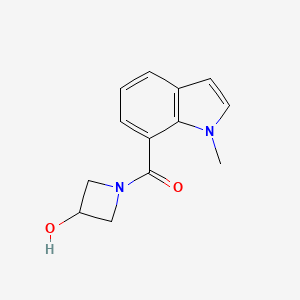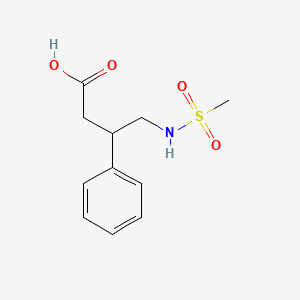
(3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone, also known as HAMI, is a synthetic compound that has recently gained attention in scientific research due to its potential as a therapeutic agent. HAMI is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In
Wirkmechanismus
The mechanism of action of (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. Inflammatory pathways such as NF-κB have also been shown to be inhibited by this compound, suggesting that it may have anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to induce autophagy, a process by which cells break down and recycle damaged or unwanted components. This compound has also been shown to affect the expression of certain genes, suggesting that it may have epigenetic effects as well.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone in lab experiments is its availability and ease of synthesis. This compound can be synthesized on a large scale, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively non-toxic in vitro, more research is needed to determine its safety in vivo.
Zukünftige Richtungen
There are many potential future directions for research on (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone. One area of focus could be on its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's. Another area of research could be on the development of this compound analogs with improved efficacy and safety profiles. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a treatment for cancer and other diseases.
Synthesemethoden
The synthesis of (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone involves several steps, starting with the reaction of 3-hydroxyazetidin-1-ylamine with 1-methylindole-7-carboxaldehyde. The resulting product is then treated with a reducing agent to form this compound. This method has been optimized and can be carried out on a large scale, making this compound readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
(3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of conditions. One area of research has focused on this compound's ability to inhibit the growth of cancer cells. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, this compound was shown to inhibit the growth of breast cancer cells in vitro. Other studies have investigated this compound's potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's.
Eigenschaften
IUPAC Name |
(3-hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-14-6-5-9-3-2-4-11(12(9)14)13(17)15-7-10(16)8-15/h2-6,10,16H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDQXUUSMPKPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)C(=O)N3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B6641913.png)
![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641920.png)
![(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B6641928.png)
![5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione](/img/structure/B6641931.png)
![1-(4-Methylpiperidin-1-yl)-2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B6641932.png)


![5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B6641976.png)
![cis-Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6641979.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B6641985.png)

![1-[4-(1-Hydroxyethyl)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B6642016.png)

